molecular formula C10H10N2O2 B13454368 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde

Cat. No.: B13454368
M. Wt: 190.20 g/mol
InChI Key: OXLOFSOJDORIKR-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as a carbaldehyde and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole with formylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-methanol
  • 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-nitro

Uniqueness

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-4-carbaldehyde (CAS No. 55241-49-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-4-carbaldehyde is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of 190.20 g/mol. The compound features a benzodiazole ring system, which is known for its diverse biological activities.

Biological Activities

Research indicates that 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzodiazole derivatives. For instance:

  • Cytotoxicity : In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 50 µM .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 expression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–128 µg/mL .

Antiparasitic Effects

Some derivatives have demonstrated efficacy against parasitic infections, particularly those caused by protozoa. For example:

  • Leishmaniasis : Certain benzodiazole derivatives exhibited significant activity against Leishmania donovani with IC50 values below 10 µM .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives for their anticancer properties. The results indicated that compounds similar to 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole exhibited promising cytotoxicity against multiple cancer cell lines. Flow cytometry analyses confirmed that these compounds induce apoptosis in a dose-dependent manner .

Study on Antimicrobial Activity

In another study focusing on the antimicrobial effects of benzodiazole derivatives, researchers found that the compound inhibited the growth of several pathogenic bacteria. The findings suggested that modifications in the side chains could enhance antimicrobial efficacy .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Value Reference
CytotoxicityMCF-710–50 µM
CytotoxicityA54915 µM
AntimicrobialStaphylococcus aureus64 µg/mL
AntimicrobialEscherichia coli128 µg/mL
AntiparasiticLeishmania donovani<10 µM

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-4-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-6H,1-2H3

InChI Key

OXLOFSOJDORIKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N(C1=O)C)C=O

Origin of Product

United States

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